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molecular formula C9H10O3 B8690541 NSC 148129 CAS No. 25249-78-9

NSC 148129

Cat. No. B8690541
M. Wt: 166.17 g/mol
InChI Key: QDTNFRLPXCUGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04170583

Procedure details

The procedure of comparative Example 1 was followed in the reaction of 204 grams isoprene, 294 grams maleic acid anhydride, 4.9 grams azo-bis-isobutylnitrile, 30.0 grams n-butylmercaptan and 2,500 milliliters acetone. There was obtained 340 grams isoprene-maleic anhydride copolymer. This polymer had an intrinsic viscocity of 0.11, and butylthio radicals therein were 3.5 percent as determined by sulfur analysis and NMR spectrum. 17.2 grams polymer was charged to a 500-milliliter separable flask, followed by the addition of 12.3 grams potassium hydroxide and 300 grams water. The whole was heated with stirring for 2 hours, until it was liquid. The liquid, after being cooled, was added with 60 milliliters solution of 1 mol/liter magnesium chloride and stirred. The liquid composition thereby obtained was heated at 90° C. when it turned into a jelly and reversely cooled to room temperature when it returned to its initial liquid state. This composition is referred to as E-4. 1.0 grams of this composition was admixed with 1.5 grams of C.I. Disperse Orange 13, B-3E, and 50 grams of water thereby obtaining a dye solution. At the same time, 1.0 gram of Composition C-1 was admixed with 1.5 grams of Dyanics Orange B-3E and 50 grams of water, to prepare a dye solution. The two dye materials were compared for dispersability. The former was well dispersed even after a lapse of 12 consecutive hours, while the latter precipitated after a lapse of 2 hours.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(S)CCC>CC(C)=O>[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5].[C:9]1(=[O:10])[O:11][C:6](=[O:12])[CH:7]=[CH:8]1 |f:4.5|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
294 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C(CCC)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)=C.C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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